(E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid
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Overview
Description
(E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid is a compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the direct introduction of a trifluoromethyl group using a trifluoromethyl active species such as trifluoromethyl copper . Another approach involves the construction of a pyridine ring from a trifluoromethyl-containing building block .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
(E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to specific receptors or enzymes, thereby modulating their activity . The pyridine ring can also participate in various interactions, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine: Shares the trifluoromethyl group and pyridine ring but lacks the acrylic acid moiety.
Fluazifop-butyl: An agrochemical that contains a trifluoromethyl group and is used for crop protection.
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine: A compound with a trifluoromethyl group and a different heterocyclic structure.
Uniqueness
(E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid is unique due to the combination of its trifluoromethyl group, pyridine ring, and acrylic acid moiety.
Properties
IUPAC Name |
(E)-3-[2-propyl-6-(trifluoromethyl)pyridin-3-yl]prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2/c1-2-3-9-8(5-7-11(17)18)4-6-10(16-9)12(13,14)15/h4-7H,2-3H2,1H3,(H,17,18)/b7-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCIJHJOEHBPBF-FNORWQNLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=N1)C(F)(F)F)C=CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=C(C=CC(=N1)C(F)(F)F)/C=C/C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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